molecular formula C7H5NO5 B3047761 Benzaldehyde, 2,3-dihydroxy-4-nitro- CAS No. 144240-75-5

Benzaldehyde, 2,3-dihydroxy-4-nitro-

Cat. No.: B3047761
CAS No.: 144240-75-5
M. Wt: 183.12 g/mol
InChI Key: JDACVGMXKJWJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 2,3-dihydroxy-4-nitro- is an aromatic aldehyde with the molecular formula C₇H₅NO₅ It is characterized by the presence of two hydroxyl groups and a nitro group attached to the benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,3-dihydroxy-4-nitro- typically involves the nitration of 2,3-dihydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzaldehyde, 2,3-dihydroxy-4-nitro- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in acidic medium.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2,3-dihydroxy-4-nitrobenzoic acid.

    Reduction: 2,3-dihydroxy-4-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Benzaldehyde, 2,3-dihydroxy-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,3-dihydroxy-4-nitro- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the nitro group can participate in redox reactions. The hydroxyl groups enhance its solubility and reactivity in aqueous environments. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    2,4-Dihydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde): Similar structure but with hydroxyl groups at different positions, affecting its reactivity and applications.

    2-Hydroxy-3-nitrobenzaldehyde: Similar nitro and aldehyde groups but with a different hydroxyl group position, leading to different chemical properties.

Uniqueness: Benzaldehyde, 2,3-dihydroxy-4-nitro- is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and nitro groups on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2,3-dihydroxy-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-4-1-2-5(8(12)13)7(11)6(4)10/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDACVGMXKJWJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439923
Record name Benzaldehyde, 2,3-dihydroxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144240-75-5
Record name Benzaldehyde, 2,3-dihydroxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

43 (2.5 g, 10.5 mmol) was added to a solution of acetic acid (62.5 mL) and hydrobromic acid 48% (70 mL) and the reaction mixture was heated at 150° C. for 4 h. The reaction mixture was then cooled to rt and evaporated to dryness. The residue was diluted in hot CH2Cl2 (40 mL) and filtered. The filtrate was evaporated to dryness to give 44 (1.74 g, 91%) which was used as such in the next step:
Name
43
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Synthesis routes and methods II

Procedure details

17.2 g of 2-hydroxy-3-methoxy-4-nitrobenzaldehyde (J. Het. Chem. 33, (1996), 1171) in 350 ml of dichloromethane is slowly mixed at 0° C. with 175 ml of boron tribromide solution (1 M in dichloromethane), and it is stirred for another 4 hours. The batch is added to ice water, the organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are washed with water, and the solvent is removed in a vacuum. 15.2 g of 2,3-dihydroxy-4-nitrobenzaldehyde is obtained as a red solid, flash point 122-126° C.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 2,3-dihydroxy-4-nitro-
Reactant of Route 2
Benzaldehyde, 2,3-dihydroxy-4-nitro-
Reactant of Route 3
Reactant of Route 3
Benzaldehyde, 2,3-dihydroxy-4-nitro-
Reactant of Route 4
Reactant of Route 4
Benzaldehyde, 2,3-dihydroxy-4-nitro-
Reactant of Route 5
Reactant of Route 5
Benzaldehyde, 2,3-dihydroxy-4-nitro-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzaldehyde, 2,3-dihydroxy-4-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.